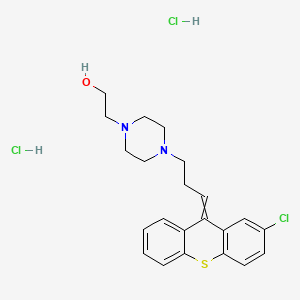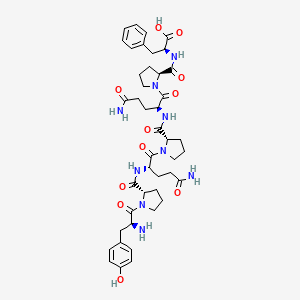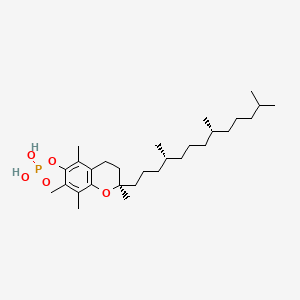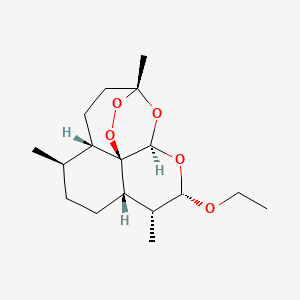
Arteether
Vue d'ensemble
Description
Arteether is an effective anti-malarial medicine. It is used to treat severe malaria caused by Plasmodium falciparum strains when other medicines are not effective . It is an ethyl ether derivative of artemisinin, which is a natural product of the Chinese medicinal plant Artemisia annua .
Synthesis Analysis
An efficient one-pot green synthesis of β-artemether/arteether from artemisinin has been developed using a sodium borohydride-cellulose sulfuric acid (CellSA) catalyst system . The green methodology is high yielding and the catalyst has good recyclability .
Molecular Structure Analysis
Arteether is a derivative of artemisinin extracted from the leaves of the plant Artemisia annua. Its antimalarial activity depends on its internal peroxide linkage . Unlike many other antimalarials, arteether does not contain a nitrogen-containing heterocycle ring system .
Chemical Reactions Analysis
Arteether is a schizonticidal drug. The endoperoxide bridges in Arteether are cleaved by the binding of haeme and liberate highly active free radicals . These radicals bind to membrane proteins and cause lipid peroxidation and damages endoplasmic reticulum .
Physical And Chemical Properties Analysis
Arteether is a small molecule with a molecular formula of C16H26O5 . It has a density of 1.2±0.1 g/cm3, a boiling point of 357.5±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .
Applications De Recherche Scientifique
Antimalarial Drug
Arteether is a semi-synthetic highly potent antimalarial drug . Its antimalarial activity depends on its internal peroxide linkage . It has been reported to be excellent in parasite clearance, fever disappearance, and early recovery, and it has no serious side effects . It was found to have a remarkable curative effect against the erythrocytic stage of chloroquine- and mefloquine-resistant strains of Plasmodium falciparum .
Stability-Indicating Analysis
A stability-indicating high-performance liquid chromatography (HPLC) method was developed for the rapid determination of arteether . This method is reproducible and convenient for stability-indicating analysis of arteether as a bulk drug and from nanoparticulate formulation .
Nanoparticle Formulation
Arteether has been used in nanoparticle formulations . Due to its low water solubility, it is unsuitable for intravenous or oral administration . However, when encapsulated in nanoparticles, it can be delivered more effectively .
Breast Cancer Treatment
Arteether-loaded polyurethane nanomicelles have been used to induce an immune response in a breast cancer model . The nanocomplex showed a significant inhibitory effect on the growth of the 4T1 cell line and increased the level of IFN-c .
Pharmacokinetics and Bioavailability
The pharmacokinetics and bioavailability of arteether have been investigated in rats . This research helps to understand how the drug is absorbed, distributed, metabolized, and excreted, which is crucial for its effective use in treatment .
Drug Delivery System
Due to its high lipophilicity, arteether is ideally suited for intramuscular injection . This makes it a good candidate for use in drug delivery systems .
Mécanisme D'action
Target of Action
Arteether, like other artemisinin derivatives, primarily targets the erythrocytic stages of Plasmodium species, including Plasmodium falciparum . The precise primary target of artemisinin and its derivatives, including arteether, remains unclear .
Mode of Action
Arteether is a schizonticidal drug. It contains endoperoxide bridges that are cleaved upon binding with haeme, a byproduct of hemoglobin degradation . This cleavage liberates highly active free radicals that bind to membrane proteins, causing lipid peroxidation and damaging the endoplasmic reticulum . This process inhibits protein synthesis, leading to the lysis of the parasite .
Biochemical Pathways
Arteether, like other artemisinin derivatives, generates reactive oxygen species (ROS) and free radicals within the malaria parasite . These radicals may target essential parasite macromolecules, causing the parasite’s death . The endoperoxide bond in arteether could be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals .
Pharmacokinetics
Arteether is metabolized into the active metabolite dihydroartemisinin (DHA) in the body . The pharmacokinetics and bioavailability of arteether have been investigated in rats after single intravenous, intramuscular, and intragastric doses . After oral administration, low bioavailability (19–35%) was observed for all five drugs .
Result of Action
The action of arteether results in the reduction of the number of malarial parasites, providing rapid symptomatic relief . Its anti-proliferation effects have been observed mostly in Hepatocellular Carcinoma (HCC) cell lines . DHA, the active metabolite of arteether, inhibited the proliferation of human HCC cells in a dose- and time-dependent manner .
Action Environment
The efficacy of arteether, like other artemisinin derivatives, can be influenced by various environmental factors. For instance, the rate and extent of development of resistance to artemisinin-based drugs will determine their future use . Better understanding of mechanisms of action and resistance and policy initiatives to prevent or delay resistance will be crucial .
Safety and Hazards
Arteether is contraindicated in pregnant females below 16 years, known hypersensitivity to artemotil and/or sesame oil, treatment of uncomplicated falciparum malaria, and treatment of vivax malaria . Side effects include headache, nausea or vomiting, persistent cough, dizziness, body pain, pain at the injection site, stomach discomfort and pain, chills and rigor, watery diarrhea, unusual tiredness and weakness, low WBC and platelet count, and swelling of the liver .
Propriétés
IUPAC Name |
(1R,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYNIRQVMRLPIQ-XQLAAWPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Artemotil | |
CAS RN |
75887-54-6 | |
| Record name | Arteether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75887-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Artemotil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ARTEMOTIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGL7GFB9YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



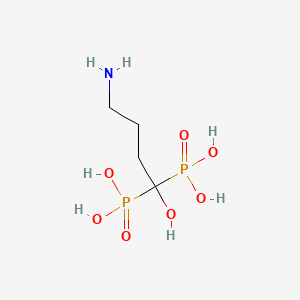
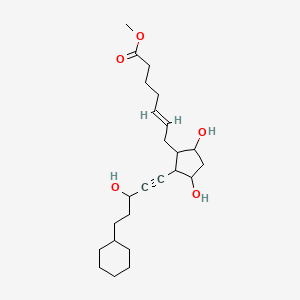
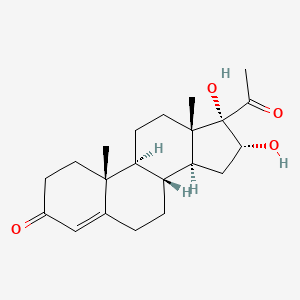
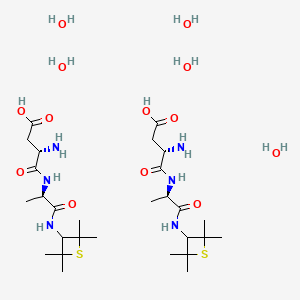
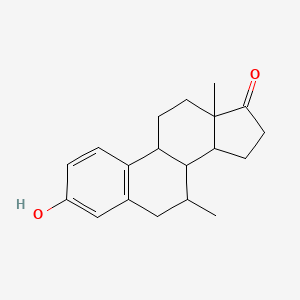
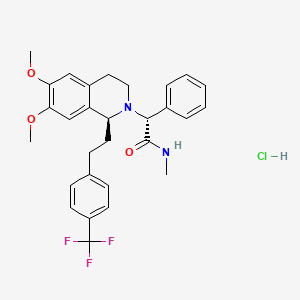
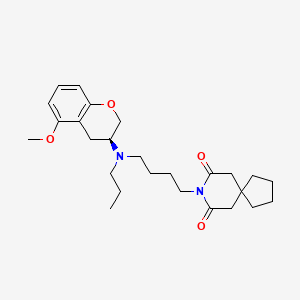
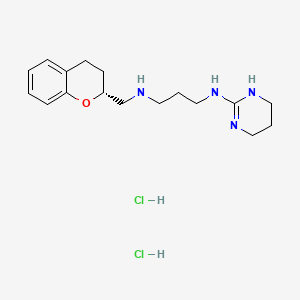
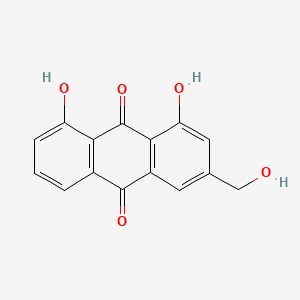
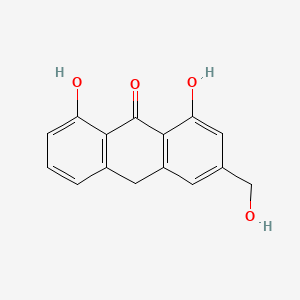
![4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol](/img/structure/B1665715.png)
